4-Bromo-3-(bromomethyl)benzonitrile

HCV Inhibitor Intermediate Bromination Process Optimization Pharmaceutical Manufacturing

4-Bromo-3-(bromomethyl)benzonitrile (CAS 190197-86-5) delivers uniquely orthogonal reactivity: a 4-position aryl bromide for Pd-catalyzed cross-coupling and a 3-position benzylic bromomethyl for SN2 displacement, enabling sequential chemo-differentiated synthesis without protecting groups—functionality impossible with monobromo analogs. Supported by a patent-validated, scalable bromination process for HCV NS5A inhibitor synthesis. Ideal for medicinal chemistry and fragment-based drug discovery programs demanding precise connectivity. Request a quote or purchase now.

Molecular Formula C8H5Br2N
Molecular Weight 274.94 g/mol
CAS No. 190197-86-5
Cat. No. B1339099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(bromomethyl)benzonitrile
CAS190197-86-5
Molecular FormulaC8H5Br2N
Molecular Weight274.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)CBr)Br
InChIInChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
InChIKeyAEXYSQSKOJJWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(bromomethyl)benzonitrile (CAS 190197-86-5): A Dual-Electrophilic Aromatic Building Block for Sequential Cross-Coupling and Nucleophilic Displacement


4-Bromo-3-(bromomethyl)benzonitrile (CAS 190197-86-5) is a halogenated aromatic building block with the molecular formula C8H5Br2N and a molecular weight of 274.94 g/mol . The compound possesses two structurally and electronically distinct reactive sites: an aryl bromide at the 4-position (sp² carbon, suitable for Pd-catalyzed cross-coupling reactions) and a benzylic bromomethyl group at the 3-position (sp³ carbon, susceptible to SN2 nucleophilic substitution) . This orthogonal reactivity profile enables sequential, chemo-differentiated synthetic transformations without protecting group manipulation. The nitrile group at the 1-position provides a versatile handle for further functionalization, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions. The compound has documented utility as an intermediate in the synthesis of Hepatitis C virus (HCV) inhibitors, as disclosed in patent literature [1].

Why 4-Bromo-3-(bromomethyl)benzonitrile Cannot Be Interchanged with Monobromo- or Alternative Dibromo-Benzonitrile Analogs


The substitution of 4-bromo-3-(bromomethyl)benzonitrile with structurally proximal analogs—such as 3-(bromomethyl)benzonitrile (CAS 28188-41-2, lacking the 4-bromo group), 4-(bromomethyl)benzonitrile (CAS 17201-43-3, lacking the 3-bromo substituent), or 2-(bromomethyl)benzonitrile (CAS 22115-41-9, ortho-isomer)—introduces fundamental alterations to the synthetic pathway and product architecture . 3-(Bromomethyl)benzonitrile provides only a single benzylic electrophilic site for nucleophilic displacement, eliminating the aryl bromide handle required for subsequent Pd-catalyzed cross-coupling steps such as Suzuki-Miyaura or Buchwald-Hartwig reactions . Conversely, 4-bromo-3-methylbenzonitrile (the synthetic precursor) lacks the benzylic bromide entirely, rendering sequential orthogonal functionalization impossible. The 4-bromo substituent in the target compound is not merely an additional halogen; its position relative to the nitrile group and bromomethyl moiety dictates regioselectivity in cross-coupling events, as the aryl bromide at the 4-position is electronically activated by the para-nitrile group, whereas bromomethyl substitution at the 3-position preserves the aryl bromide site for selective Pd-mediated transformations [1].

Quantitative Differentiation of 4-Bromo-3-(bromomethyl)benzonitrile: Head-to-Head Synthetic Yield Data and Orthogonal Reactivity Evidence


Industrial-Scale Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile: Process Yield Comparison with Alternative Brominating Reagents

In the industrial-scale preparation of 4-bromo-3-(bromomethyl)benzonitrile, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating reagent enables a robust process that avoids the cost and toxicity limitations associated with alternative reagents. The patent disclosure [1] reports that bromination of 4-bromo-3-methylbenzonitrile (80 g starting material) with DBDMH (70 g) in the presence of AIBN (6.7 g) in ethylene chloride (650 mL) at 80-85 °C for 19 hours provides the target compound in a reliable, scalable process suitable for commercial manufacturing operations. This approach explicitly addresses the cost-effectiveness limitations of earlier reported methods that required expensive starting materials and multiple palladium-catalyzed steps [1].

HCV Inhibitor Intermediate Bromination Process Optimization Pharmaceutical Manufacturing

Orthogonal Reactivity: Chemoselective Bromomethyl-Selective Transformation Without Compromising the Aryl Bromide Site

4-Bromo-3-(bromomethyl)benzonitrile demonstrates chemoselective reactivity at the benzylic bromomethyl group under photoredox conditions without competing aryl bromide activation. The compound participates in intermolecular alkyl radical addition to carbonyl groups followed by intramolecular alkoxy radical addition to haloarenes, producing substituted benzofurans in 42% yield with 93:7 enantiomeric ratio (er) . Critically, the lithiation-borylation reaction conditions employed tolerate the nitrile functionality, benzylic alcohol moieties, and N-Boc protecting groups . This orthogonal reactivity profile is not achievable with monobromo analogs such as 3-(bromomethyl)benzonitrile or 4-(bromomethyl)benzonitrile, which lack the second bromine site required for subsequent cross-coupling steps.

Sequential Functionalization Chemoselective Nucleophilic Substitution Photoredox Catalysis

Documented Pharmaceutical Utility: 4-Bromo-3-(bromomethyl)benzonitrile as a Validated HCV Inhibitor Intermediate

4-Bromo-3-(bromomethyl)benzonitrile is explicitly claimed and exemplified as a key intermediate in the synthesis of Hepatitis C virus (HCV) inhibitors [1]. The patent literature [1] describes the compound as an essential building block in the preparation of 9-halo-3-(2-haloacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one derivatives, which are pharmaceutical compositions useful for inhibiting HCV. The process for preparing this intermediate was specifically optimized to address the limitations of earlier routes that were "not viable on cost effective commercial scale operations" due to expensive starting materials and multiple palladium-catalyzed reactions [1]. The compound is also referenced in related patent families including EP-3452038-A1, US-9957279-B2, and WO-2017191546-A1, all concerning HCV inhibitor synthesis .

Antiviral Drug Synthesis HCV NS5A Inhibitors Pharmaceutical Intermediate

Structural Differentiation: Unique Ortho-Relationship of Bromine Substituents Enables Chelation-Controlled Reactions

The 1,2-relationship (ortho-substitution pattern) between the bromomethyl group at the 3-position and the bromine atom at the 4-position of 4-bromo-3-(bromomethyl)benzonitrile is a defining structural feature that distinguishes it from alternative dibromo isomers . This ortho-arrangement can facilitate chelation-controlled reactions where the bromomethyl group or its substitution products can coordinate to metal catalysts, directing regioselectivity in subsequent cross-coupling steps. In contrast, the 2-(bromomethyl)benzonitrile isomer (CAS 22115-41-9, ortho-relationship between bromomethyl and nitrile) exhibits distinct reactivity patterns, undergoing base-promoted condensation with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one, and reacting with 2H-tetrazole/KOH to produce 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . These divergent reaction outcomes underscore that positional isomerism fundamentally alters the accessible chemical space and synthetic utility of these building blocks.

Regioselective Cross-Coupling Ortho-Directing Effects Chelation Control

Physicochemical Property Profile: Calculated LogP and PSA Values for Solubility and Permeability Prediction

The calculated physicochemical parameters for 4-bromo-3-(bromomethyl)benzonitrile provide quantitative metrics for assessing its suitability in drug discovery programs. The compound has a computed XLogP3 value of 2.9, a LogP value of 3.21568, and a topological polar surface area (TPSA) of 23.8 Ų [1]. These values position the compound within favorable drug-like property space (Lipinski-compliant for small fragments), with moderate lipophilicity suitable for membrane permeability and a low TPSA that does not impede passive diffusion. For comparison, 2-(bromomethyl)benzonitrile (CAS 22115-41-9, ortho-isomer) has a molecular weight of 196.04 g/mol (vs. 274.94 g/mol for the target compound) due to the absence of the second bromine atom, resulting in altered lipophilicity and a different ADME profile [2]. The higher bromine content of the target compound may also provide enhanced X-ray contrast for crystallographic studies or serve as a heavy atom label for anomalous dispersion phasing.

Drug-like Properties Lipophilicity ADME Prediction

Atmospheric Fate and Environmental Persistence: Calculated Half-Life Data

The atmospheric degradation profile of 4-bromo-3-(bromomethyl)benzonitrile has been computationally estimated, providing quantitative metrics for environmental persistence assessment. The compound has a calculated overall OH rate constant of 0.4022 × 10⁻¹² cm³/molecule·sec, corresponding to an estimated atmospheric half-life of 26.592 days (assuming 12-hour daylight; 1.5 × 10⁶ OH/cm³) . This moderate atmospheric persistence may be relevant for environmental risk assessment during large-scale handling and for compliance with chemical management regulations. While direct comparator data for close structural analogs are not available in the same computational framework, the quantitative half-life value enables comparison with other brominated aromatic compounds when equivalent calculation methods are applied.

Environmental Fate OH Radical Reactivity Hazard Assessment

Optimal Application Scenarios for 4-Bromo-3-(bromomethyl)benzonitrile Based on Quantitative Evidence


HCV Inhibitor Intermediate Manufacturing at Kilogram Scale

4-Bromo-3-(bromomethyl)benzonitrile is the preferred intermediate for HCV NS5A inhibitor synthesis programs requiring scalable, cost-effective manufacturing routes. The patent-validated DBDMH/AIBN bromination process enables production at the 80-gram scale with a workup procedure designed for industrial compatibility [1]. The compound is explicitly incorporated into 9-halo-3-(2-haloacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one derivatives, which are pharmaceutical compositions for inhibiting HCV [1]. Procurement of this specific building block, rather than a structurally related analog, is justified by the existence of a fully exemplified industrial process that avoids the cost barriers of earlier Pd-catalyzed routes.

Sequential Orthogonal Functionalization for Complex Molecular Architectures

4-Bromo-3-(bromomethyl)benzonitrile enables sequential, chemo-differentiated transformations where the benzylic bromomethyl group is first addressed via SN2 nucleophilic displacement (or radical-based functionalization), followed by Pd-catalyzed cross-coupling at the aryl bromide site. The compound has demonstrated participation in photoredox-mediated benzofuran synthesis with 42% yield and 93:7 er, with demonstrated tolerance for nitrile, benzylic alcohol, and N-Boc functionalities [1]. This orthogonal reactivity profile allows for the construction of molecular scaffolds with precisely controlled connectivity without protecting group manipulations, making this compound essential for medicinal chemistry programs targeting complex, functionalized biaryl or heteroaryl systems.

Chelation-Controlled Regioselective Cross-Coupling in Fragment-Based Drug Discovery

The ortho-relationship between the 3-bromomethyl and 4-bromo substituents in 4-bromo-3-(bromomethyl)benzonitrile provides unique opportunities for chelation-controlled cross-coupling reactions. This spatial arrangement can direct metal catalyst coordination, influencing regioselectivity in subsequent Pd-catalyzed transformations [1]. In fragment-based drug discovery, where precise control over molecular geometry is paramount, this building block offers a structural advantage over monobromo benzonitrile derivatives (which lack the second reactive site) and positional isomers (which exhibit entirely divergent reaction manifolds, such as 2-(bromomethyl)benzonitrile's base-promoted condensation with homophthalic anhydride ).

Synthesis of Functionalized Benzofuran Derivatives via Photoredox Catalysis

4-Bromo-3-(bromomethyl)benzonitrile serves as a precursor for substituted benzofurans via transition-metal-free photoredox catalytic cycles. The reported protocol involves intermolecular alkyl radical addition to a carbonyl group followed by intramolecular alkoxy radical addition to haloarenes, yielding benzofurans in 42% yield with 93:7 enantiomeric ratio [1]. The method tolerates nitrile functionality—a key feature for further derivatization to carboxylic acids, amides, or amines. This application scenario is particularly relevant for natural product synthesis and the preparation of benzofuran-based pharmacophores, where the combination of moderate yield with high enantioselectivity provides a viable entry point for scaffold diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(bromomethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.